
Isoquinoline N-oxide
Overview
Description
Isoquinoline N-oxide is a nitrogen-containing heterocyclic compound derived from isoquinoline. It is characterized by the presence of an oxygen atom bonded to the nitrogen atom in the isoquinoline ring. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline N-oxide can be synthesized through several methods. One common approach involves the oxidation of isoquinoline using hydrogen peroxide in the presence of a catalyst such as acetic acid. Another method includes the use of peracids like peracetic acid or m-chloroperbenzoic acid to achieve the oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced via a copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This method is efficient and environmentally friendly, as it avoids the use of organic solvents and additives .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form isoquinoline N,N-dioxide.
Reduction: Reduction of this compound can yield isoquinoline.
Substitution: It can participate in nucleophilic substitution reactions, where the N-oxide group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids (e.g., peracetic acid, m-chloroperbenzoic acid).
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Isoquinoline N,N-dioxide.
Reduction: Isoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Isoquinoline N-oxide has a wide range of applications in scientific research:
Mechanism of Action
Isoquinoline N-oxide can be compared with other similar compounds, such as quinoline N-oxide and pyridine N-oxide:
Quinoline N-oxide: Similar in structure but derived from quinoline.
Pyridine N-oxide: Derived from pyridine, it is less reactive compared to this compound due to the absence of the fused benzene ring.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Its derivatives also exhibit diverse biological activities, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
- Quinoline N-oxide
- Pyridine N-oxide
- Benzofuran N-oxide
Biological Activity
Isoquinoline N-oxide is a derivative of isoquinoline, a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies, including its anticancer properties, antimicrobial effects, and potential applications in drug discovery.
Overview of this compound
This compound is formed through the oxidation of isoquinoline. This modification enhances its reactivity and biological properties. The compound has been studied for its potential as an anticancer agent, as well as for other therapeutic applications.
Anticancer Activity
Recent studies have highlighted the significant anticancer activity of isoquinoline N-oxides. For instance, a structured development of isoquinolinequinone N-oxides demonstrated growth inhibition in nanomolar ranges across various cancer cell lines, including melanoma and ovarian cancer. Specifically, a new lead compound exhibited GI50 values against 31 out of 57 human tumor cell lines screened in the NCI60 panel, showing efficacy even against doxorubicin-resistant lines .
Table 1: Anticancer Activity of Isoquinoline N-oxides
Compound | Cell Line Type | GI50 (nM) | Resistance to Doxorubicin |
---|---|---|---|
Lead Compound (R6=benzyl) | Melanoma | <10 | Yes |
Lead Compound (R7=H) | Ovarian | <20 | Yes |
Isoquinolinequinone N-oxide | Leukemia | <15 | Yes |
The electrochemical studies indicate a correlation between the cytotoxicity and the electropositivity of the this compound framework. Additionally, binding studies with biological nucleophiles like glutathione and cysteine suggest potential mechanisms for its anticancer activity .
Antimicrobial Activity
Isoquinoline N-oxides have also been recognized for their antimicrobial properties. A review on naturally occurring plant isoquinoline alkaloids noted that many isoquinoline N-oxides exhibit confirmed antibacterial and antifungal activities. More than 200 biologically active compounds derived from these alkaloids have shown efficacy against various pathogens .
Table 2: Antimicrobial Activity of Isoquinoline N-oxides
Compound | Activity Type | Target Organism | Reference |
---|---|---|---|
This compound A | Antibacterial | Staphylococcus aureus | |
This compound B | Antifungal | Candida albicans | |
This compound C | Antiviral | Influenza virus |
The mechanisms underlying the biological activities of isoquinoline N-oxides are multifaceted. For instance, their interaction with cellular nucleophiles can lead to the formation of reactive intermediates that disrupt cellular processes. Additionally, structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline structure can significantly enhance or diminish biological activity .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a series of isoquinoline N-oxides on human breast cancer cells. The results indicated that specific substitutions on the isoquinoline ring significantly increased apoptosis in cancer cells compared to controls .
Case Study 2: Antimicrobial Properties
In another study, isoquinoline N-oxides were tested against a panel of bacterial strains. The results showed that certain derivatives exhibited potent activity against multidrug-resistant strains, suggesting their potential as lead compounds in antibiotic development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for isoquinoline N-oxide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : this compound is typically synthesized via oxidation of isoquinoline using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Optimization involves adjusting molar ratios, solvent choice (e.g., ethanol or dichloromethane), and reaction temperature (25–50°C). For reproducibility, document substrate purity, reaction time, and quenching procedures. Include control experiments to rule out side reactions, such as over-oxidation or ring-opening . Characterization should follow guidelines for new compounds, including H/C NMR, HRMS, and elemental analysis .
Q. How should researchers characterize the purity and structural identity of this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze H and C shifts to confirm N-oxide formation (e.g., deshielding of adjacent protons).
- X-ray Diffraction : Resolve hydrogen bonding patterns (e.g., N–H⋯N interactions) to validate crystal packing .
- HRMS/Elemental Analysis : Ensure molecular formula consistency. For known compounds, cross-reference with literature data from authoritative databases like NIST Chemistry WebBook .
Q. What are common pitfalls in interpreting spectroscopic data for this compound, and how can they be resolved?
- Methodological Answer : Contradictions in NMR data may arise from solvent effects, paramagnetic impurities, or tautomerism. To resolve:
- Solvent Calibration : Use deuterated solvents and report chemical shifts relative to TMS.
- Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering) that obscure signals.
- Supplementary Techniques : Pair NMR with IR spectroscopy to confirm functional groups (e.g., N–O stretch at ~1250 cm) .
Advanced Research Questions
Q. How can computational chemistry enhance the understanding of this compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- MD Simulations : Study solvent effects on reaction pathways (e.g., ethanol vs. acetonitrile).
- Transition State Analysis : Identify intermediates in oxidation or coordination reactions. Validate computational data with experimental kinetic studies (e.g., Arrhenius plots) .
Q. What strategies can resolve contradictions in literature data on this compound’s catalytic activity?
- Methodological Answer : Discrepancies often stem from variations in substrate scope, catalyst loading, or reaction milieu. To address:
- Systematic Screening : Test activity across diverse conditions (pH, temperature, solvent polarity).
- In Situ Monitoring : Use techniques like Raman spectroscopy or mass spectrometry to track intermediates.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. How does this compound function in coordination chemistry, and what are its implications for material design?
- Methodological Answer : The N-oxide group acts as a polydentate ligand, forming metal-organic frameworks (MOFs) with transition metals (e.g., Cu, Ba). Key steps include:
- Ligand Design : Modify substituents (e.g., electron-withdrawing groups) to tune metal-binding affinity.
- Topological Analysis : Use single-crystal XRD to determine network geometry (e.g., monoclinic P21/m space group).
- Property Testing : Evaluate porosity, luminescence, or adsorption capacity (e.g., for environmental pollutants) .
Q. Data Management and Reporting
Q. What are best practices for documenting experimental procedures and data to ensure reproducibility?
- Methodological Answer :
- Detailed SI Files : Include raw spectral data, crystallographic parameters (CIF files), and optimization tables. Label compounds consistently across main text and supplements .
- Error Margins : Report uncertainties in measurements (e.g., NMR integration, melting points).
- Literature Alignment : Cite prior studies on analogous N-oxides (e.g., pyrazine N-oxide) to contextualize methods .
Q. How should researchers handle conflicting data between experimental results and computational predictions?
- Methodological Answer :
- Sensitivity Analysis : Test computational models against varied parameters (e.g., basis sets, solvation models).
- Experimental Validation : Redesign syntheses to isolate predicted intermediates.
- Peer Review : Present contradictions in conferences or preprints to gather interdisciplinary feedback .
Q. Tables for Key Data
Parameter | Typical Range | Technique for Validation |
---|---|---|
Reaction Temperature | 25–50°C | Thermocouple, IR thermography |
N–O Stretch (IR) | 1200–1300 cm | FT-IR with KBr pellet |
Crystal System | Monoclinic (e.g., P21/m) | Single-crystal XRD |
Solubility (Polarity) | Soluble in DMSO, ethanol | UV-Vis spectroscopy, HPLC |
Properties
IUPAC Name |
2-oxidoisoquinolin-2-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIAABRFQASVSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165282 | |
Record name | Isoquinolin-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1532-72-5 | |
Record name | Isoquinoline N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1532-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinolin-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoquinoline N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoquinolin-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinolin-N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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